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molecular formula C8H5FN2O2 B8738184 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid

7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B8738184
M. Wt: 180.14 g/mol
InChI Key: IJCHUDLLLWVJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288405B2

Procedure details

To a 2.5-5 mL microwave tube, was added 6-bromo-4-fluoro-1H-benzo[d]imidazole (160 mg, 0.744 mmol) suspended in de-gassed 1,4 dioxane (1.5 mL). To this was added trans-di(u-acetato)bis[o-(di-o-tolylphosphino)benzyl]di-palladium (II) (26 mg, 0.043 mmol) and molybdenum hexacarbonyl (100 mg, 0.38 mmol), along with sodium carbonate (237 mg, 2.23 mmol) dissolved in de-gassed water (2 mL). The mixture was stirred for 20 seconds and then heated at 155° C. in the microwave for 10 minutes, keeping the pressure under 16 bar. The vessel was vented before handling and left to stand overnight at room temperature. Water (2 mL) and ethyl acetate (3 mL) were added to the reaction, and then the mixture was filtered through Celite®. The filtrate was partitioned with ethyl acetate and separated. The aqueous fraction was washed with ethyl acetate once more and the combined organic layers were set aside. Another portion of water (5 mL) was added to the aqueous layer and acidified with 0.5 M HCl to pH 3; a brown precipitate was formed. The mixture was allowed to stand in the refrigerator at 4° C. for 1 hour. The mixture was filtered and washed with water to give 4-fluoro-1H-benzo[d]imidazole-6-carboxylic acid as a grey solid, (63% yield). 1H NMR (500 MHz, DMSO-d6) □ ppm 12.99 (br. s., 1H) 8.47 (s, 1H) 8.02 (s, 1H) 7.52 (d, J=11.71 Hz, 1H).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(u-acetato)bis[o-(di-o-tolylphosphino)benzyl]di-palladium (II)
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
237 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:11])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1.[C:12](=O)([O-:14])[O-:13].[Na+].[Na+].C(OCC)(=O)C>O1CCOCC1.O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[F:11][C:4]1[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=[C:2]([C:12]([OH:14])=[O:13])[CH:3]=1 |f:1.2.3,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
BrC=1C=C(C2=C(NC=N2)C1)F
Step Two
Name
trans-di(u-acetato)bis[o-(di-o-tolylphosphino)benzyl]di-palladium (II)
Quantity
26 mg
Type
reactant
Smiles
Name
Quantity
100 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Step Three
Name
Quantity
237 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 seconds
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous fraction was washed with ethyl acetate once more
ADDITION
Type
ADDITION
Details
Another portion of water (5 mL) was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
a brown precipitate was formed
WAIT
Type
WAIT
Details
to stand in the refrigerator at 4° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 s
Name
Type
product
Smiles
FC1=CC(=CC=2NC=NC21)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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